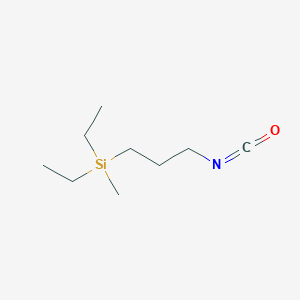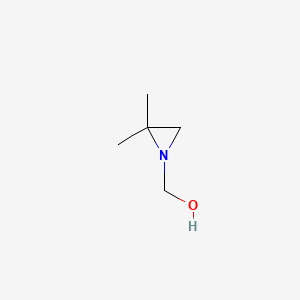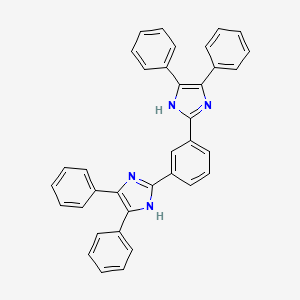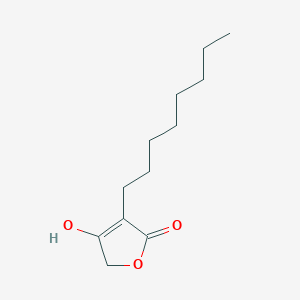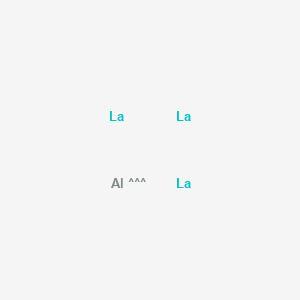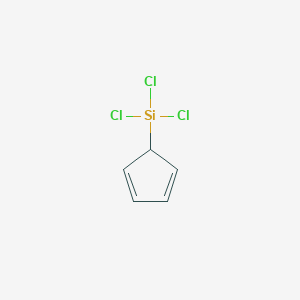
Silane, 5-trichloro-2,4-cyclopentadien-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 5-trichloro-2,4-cyclopentadien-1-yl-: is an organosilicon compound with the molecular formula C5H5Cl3Si and a molecular weight of 199.538 . This compound features a cyclopentadienyl ring substituted with three chlorine atoms and a silicon atom, making it a unique and interesting molecule in the field of organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 5-trichloro-2,4-cyclopentadien-1-yl- typically involves the reaction of cyclopentadienyl derivatives with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
C5H5SiCl3+C5H5Li→C5H5Si(C5H5)3+LiCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Silane, 5-trichloro-2,4-cyclopentadien-1-yl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or reduction to form silanes.
Addition Reactions: The cyclopentadienyl ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted cyclopentadienyl silanes.
Oxidation Reactions: Formation of silanols.
Reduction Reactions: Formation of silanes.
Aplicaciones Científicas De Investigación
Chemistry: Silane, 5-trichloro-2,4-cyclopentadien-1-yl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of Silane, 5-trichloro-2,4-cyclopentadien-1-yl- involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and the cyclopentadienyl ring The compound can act as a ligand in coordination chemistry, forming complexes with transition metals
Comparación Con Compuestos Similares
- Trimethyl (2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Chlorodimethyl (2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Cyclopentadienylhafnium(IV) trichloride
Comparison: Silane, 5-trichloro-2,4-cyclopentadien-1-yl- is unique due to the presence of three chlorine atoms and its specific substitution pattern on the cyclopentadienyl ring. This makes it more reactive in certain chemical reactions compared to its analogs. The presence of the silicon atom also imparts distinct chemical properties, making it valuable in various applications.
Propiedades
Número CAS |
13688-63-6 |
|---|---|
Fórmula molecular |
C5H5Cl3Si |
Peso molecular |
199.53 g/mol |
Nombre IUPAC |
trichloro(cyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C5H5Cl3Si/c6-9(7,8)5-3-1-2-4-5/h1-5H |
Clave InChI |
MQFRTBNPKINELL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C=C1)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)

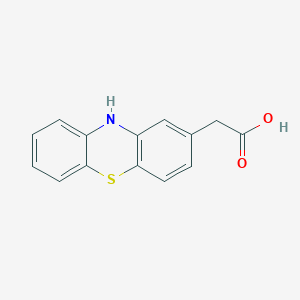
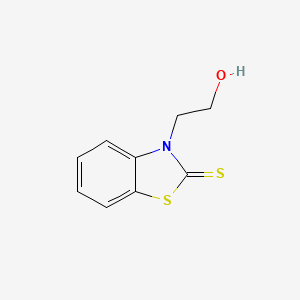
![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
